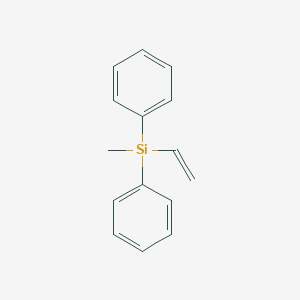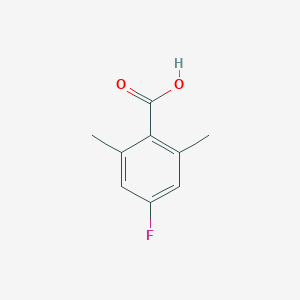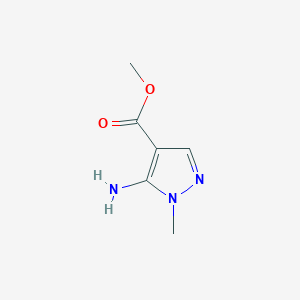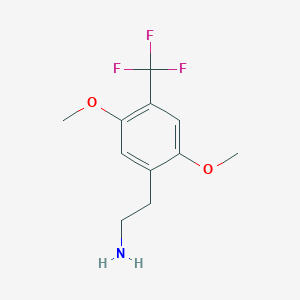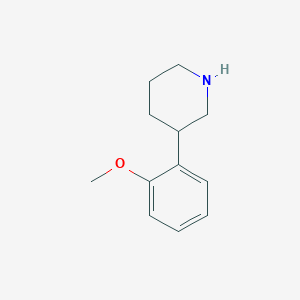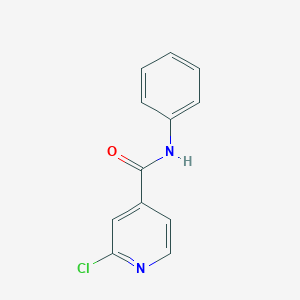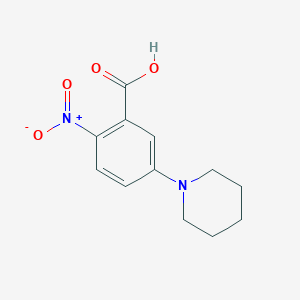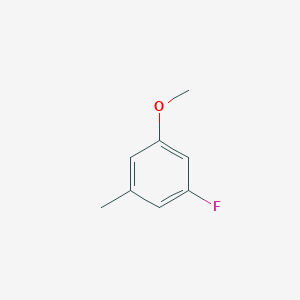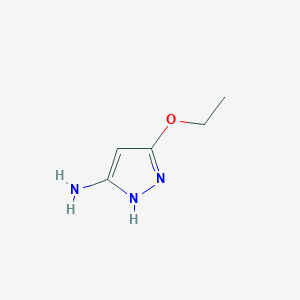![molecular formula C16H24ClN3O B190282 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea CAS No. 197502-59-3](/img/structure/B190282.png)
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the group of urea derivatives. It is widely used in agricultural practices to enhance the growth and development of fruits, vegetables, and ornamental plants. CPPU has been extensively studied for its unique properties and potential applications in scientific research.
Mechanism Of Action
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea acts as a cytokinin-like plant growth regulator by stimulating cell division and elongation. It also promotes the formation of lateral shoots and increases the number of flowers and fruits produced by plants. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea achieves these effects by binding to cytokinin receptors and activating downstream signaling pathways that regulate gene expression and cell growth.
Biochemical And Physiological Effects
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has been shown to have a number of biochemical and physiological effects on plants. It increases the activity of enzymes involved in photosynthesis and respiration, leading to increased carbon fixation and energy production. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea also enhances the accumulation of soluble sugars and organic acids in fruits, improving their quality and shelf life.
Advantages And Limitations For Lab Experiments
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has several advantages for use in laboratory experiments. It is stable and easy to handle, making it a convenient tool for studying plant growth and development. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea is also highly effective at low concentrations, allowing for precise control of its effects on plants. However, 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea can be expensive and may have variable effects depending on the plant species and experimental conditions.
Future Directions
There are several future directions for research on 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea. One area of interest is the development of new 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea derivatives with improved properties and applications. Another area of research is the elucidation of the molecular mechanisms underlying 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea's effects on plant growth and development. Additionally, there is a need to explore the potential applications of 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea in other areas of scientific research, such as biotechnology and medicine.
Synthesis Methods
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl isocyanate with 3-(2-methylpiperidin-1-yl)propanol in the presence of a base. The resulting product is then treated with urea to yield 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea in high purity and yield.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has been shown to have a wide range of applications in scientific research. It has been used to study the effects of plant growth regulators on the growth and development of various plant species. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has also been used to investigate the molecular mechanisms underlying plant growth and development, including cell division, cell elongation, and differentiation.
properties
CAS RN |
197502-59-3 |
|---|---|
Product Name |
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea |
Molecular Formula |
C16H24ClN3O |
Molecular Weight |
309.83 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea |
InChI |
InChI=1S/C16H24ClN3O/c1-13-5-2-3-11-20(13)12-4-10-18-16(21)19-15-8-6-14(17)7-9-15/h6-9,13H,2-5,10-12H2,1H3,(H2,18,19,21) |
InChI Key |
LWGPQGCCDUPZBP-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl |
synonyms |
Urea, 1-(4-chlorophenyl)-3-[3-(2-methyl-1-piperidyl)propyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



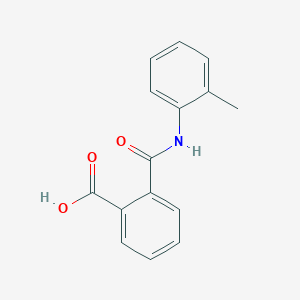
![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)
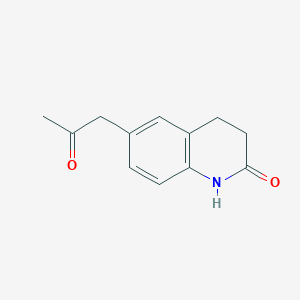
![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)
